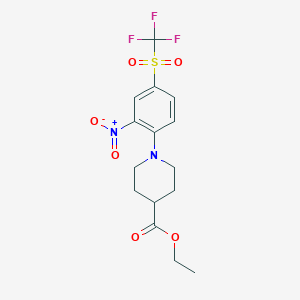
4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate (4-CN-3-TFMPFBC) is an organic compound that has been used in scientific research for a variety of applications. 4-CN-3-TFMPFBC is a versatile compound, with a wide range of properties that make it useful in a variety of scientific research applications. This compound has been used to study the mechanism of action of various enzymes, to study biochemical and physiological effects, and to study the advantages and limitations of laboratory experiments. We will also discuss the future directions for research involving this compound.
Applications De Recherche Scientifique
4-CN-3-TFMPFBC has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various enzymes, such as the enzyme acetylcholinesterase. It has also been used to study the biochemical and physiological effects of various compounds, such as the effects of the compound acetylcholine on the nervous system. Additionally, 4-CN-3-TFMPFBC has been used to study the advantages and limitations of laboratory experiments, such as the use of enzyme assays for the study of enzymatic activity.
Mécanisme D'action
The mechanism of action of 4-CN-3-TFMPFBC is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. The binding of 4-CN-3-TFMPFBC to the active site of the enzyme inhibits the enzyme’s activity, leading to an increase in the concentration of acetylcholine in the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CN-3-TFMPFBC are not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. The binding of 4-CN-3-TFMPFBC to the active site of the enzyme inhibits the enzyme’s activity, leading to an increase in the concentration of acetylcholine in the nervous system. This increase in acetylcholine concentration can lead to a variety of physiological effects, including increased alertness, improved memory, and increased muscle control.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-CN-3-TFMPFBC in laboratory experiments has a number of advantages. The compound is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. Additionally, 4-CN-3-TFMPFBC has a relatively low toxicity, making it safe to use in laboratory experiments. However, there are also some limitations to the use of 4-CN-3-TFMPFBC in laboratory experiments. The compound is relatively expensive, making it difficult to use in large-scale experiments. Additionally, the compound is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research involving 4-CN-3-TFMPFBC. One potential future direction is to study the effects of the compound on other enzymes, such as the enzyme monoamine oxidase. Additionally, further research could be conducted to study the biochemical and physiological effects of 4-CN-3-TFMPFBC in greater detail. Finally, research could be conducted to develop new methods for synthesizing the compound, as well as new methods for using the compound in laboratory experiments.
Méthodes De Synthèse
4-CN-3-TFMPFBC is synthesized through a series of reactions involving the use of various reagents. The first step in the synthesis of 4-CN-3-TFMPFBC is the reaction of 4-fluorobenzene-1-carboxylic acid with trifluoromethanesulfonic acid to form 4-fluorobenzene-1-carboxylic acid trifluoromethanesulfonate. This reaction is followed by the reaction of 4-fluorobenzene-1-carboxylic acid trifluoromethanesulfonate with 4-cyano-1-methyl-3-pyrazol-5-yl chloride to form 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate.
Propriétés
IUPAC Name |
[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4N3O2/c1-20-11(9(6-18)10(19-20)13(15,16)17)22-12(21)7-2-4-8(14)5-3-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAQTJXZSXOPAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)OC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2615489.png)
![N-[(5-bromopyrazin-2-yl)methyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B2615493.png)

![1-[3-[[4-[(4-Chlorophenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2615495.png)
![1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2615497.png)





![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2615506.png)


